1-Ethoxy-2,3-Difluorobenzene
Overview
Description
1-Ethoxy-2,3-Difluorobenzene is an aromatic compound with ethoxy and difluoro substituents on the benzene ring. Although direct studies on this compound are scarce, research on similar fluorinated aromatic compounds and their synthesis, properties, and applications offers insight into its potential characteristics and reactivity.
Synthesis Analysis
Fluorinated aromatic compounds, including those with ethoxy groups, can be synthesized through electrochemical fluorination processes. For instance, aromatic compounds have been fluorinated in liquid R4NF.mHF using a platinum anode, showing how fluorine atoms can be introduced into the aromatic ring, potentially informing the synthesis of 1-Ethoxy-2,3-Difluorobenzene through similar electrochemical methods (Momota et al., 1998).
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often characterized by the presence of fluorine atoms that influence the electronic distribution within the molecule. For instance, studies on tetrafluorobenzene derivatives show how fluorine atoms can affect the molecule's geometry and electronic properties, providing insight into the potential structural characteristics of 1-Ethoxy-2,3-Difluorobenzene (Sasaki et al., 1999).
Chemical Reactions and Properties
The introduction of fluorine atoms into aromatic compounds significantly alters their reactivity and chemical properties. For example, the electrochemical fluorination process highlights the reactivity of fluorinated intermediates and the formation of various fluorinated products, suggesting that 1-Ethoxy-2,3-Difluorobenzene may participate in diverse chemical reactions under different conditions (Horio et al., 1996).
Scientific Research Applications
Electrochemical Fluorination : The electrochemical fluorination of halobenzenes, which may involve compounds similar to 1-Ethoxy-2,3-Difluorobenzene, is significant for producing various fluorinated compounds used in pharmaceuticals and agrochemicals (Horio et al., 1996).
Molecular Ordering in Liquid Crystals : Studies on smectogenic compounds, such as derivatives of ethoxy nitrobenzene, highlight the role of these compounds in understanding molecular ordering at phase transitions, crucial for liquid crystal technology (Ojha, 2005).
Synthesis and Characterization : The synthesis of 4-Ethoxy-2,3-difluoroacetophenone, a derivative of 1-Ethoxy-2,3-Difluorobenzene, is essential for producing liquid crystal intermediates, indicating the compound's importance in material science (Tong Bin, 2013).
Polymer Science : Electrosynthesis of polymers using derivatives of methoxybenzene, which could include 1-Ethoxy-2,3-Difluorobenzene, plays a role in the development of new materials with potential applications in electronics and optics (Moustafid et al., 1991).
Organic Synthesis Applications : The fluorination of 1,3-dicarbonyl compounds using aqueous HF, relevant to derivatives of 1-Ethoxy-2,3-Difluorobenzene, is critical for synthesizing fluorinated organic compounds, often used in pharmaceuticals and agrochemicals (Kitamura et al., 2011).
Chemistry of Partially Fluorinated Benzenes : The use of fluorobenzenes in organometallic chemistry is increasingly recognized for its potential in catalysis and organic synthesis, where compounds like 1-Ethoxy-2,3-Difluorobenzene could be used (Pike et al., 2017).
Environmental Applications : The biodegradation of difluorobenzenes, including compounds structurally similar to 1-Ethoxy-2,3-Difluorobenzene, is crucial for understanding the environmental impact and remediation strategies for these chemicals (Moreira et al., 2009).
Binding Behaviors in Inclusion Complexes : Studies on the binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds, including ethoxybenzenes, are relevant for understanding molecular recognition processes (Song et al., 2008).
Safety And Hazards
When handling 1-Ethoxy-2,3-Difluorobenzene, it is advised to avoid contact with skin and eyes, and to avoid breathing its dust/fume/gas/mist/vapors/spray . It is also recommended to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces . In case of ingestion, it is advised to call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
1-ethoxy-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGLGBKOFOSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382357 | |
Record name | 1-Ethoxy-2,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2,3-Difluorobenzene | |
CAS RN |
121219-07-6 | |
Record name | 1-Ethoxy-2,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121219-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2,3-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121219076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-2,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-ethoxy-2,3-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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